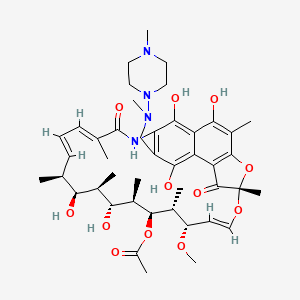
N-Methyl Rifampicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Rifampicin is a derivative of Rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound is characterized by the addition of a methyl group to the nitrogen atom in the Rifampicin molecule. This compound retains the broad-spectrum antimicrobial properties of its parent compound, making it effective against a variety of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Rifampicin typically involves the methylation of Rifampicin. This can be achieved through the reaction of Rifampicin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the use of microreactors where the reactants are continuously fed and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-Methyl Rifampicin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are usually carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are typically performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols, and are carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield this compound alcohol.
科学的研究の応用
N-Methyl Rifampicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential use in treating various bacterial infections, particularly those caused by drug-resistant strains.
Industry: this compound is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems.
作用機序
N-Methyl Rifampicin exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription process in bacteria, and its inhibition leads to the suppression of RNA synthesis and, consequently, bacterial cell death. The molecular target of this compound is the beta subunit of the RNA polymerase enzyme, and the compound binds to this subunit, preventing the elongation of the RNA chain.
類似化合物との比較
N-Methyl Rifampicin is similar to other Rifamycin derivatives, such as Rifampicin and Rifapentine. it has unique properties due to the presence of the methyl group, which can influence its pharmacokinetics and pharmacodynamics.
Similar Compounds
Rifampicin: The parent compound, widely used in the treatment of tuberculosis.
Rifapentine: Another Rifamycin derivative with a longer half-life, used in combination therapy for tuberculosis.
Rifabutin: A Rifamycin derivative used primarily in the treatment of Mycobacterium avium complex infections.
This compound’s uniqueness lies in its modified structure, which can potentially offer advantages in terms of stability, solubility, and resistance to bacterial degradation.
特性
分子式 |
C44H62N4O12 |
|---|---|
分子量 |
839.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[methyl-(4-methylpiperazin-1-yl)amino]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H62N4O12/c1-22-13-12-14-23(2)43(56)45-34-29(21-47(10)48-18-16-46(9)17-19-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-20-15-30(57-11)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h12-15,20,22,24-26,30,35-36,40,50-54H,16-19,21H2,1-11H3,(H,45,56)/b13-12+,20-15+,23-14+/t22-,24+,25+,26+,30-,35-,36+,40+,44-/m0/s1 |
InChIキー |
HOWFLFURDYGQJW-MUEFVOPRSA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)\C |
正規SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)CN(C)N5CCN(CC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


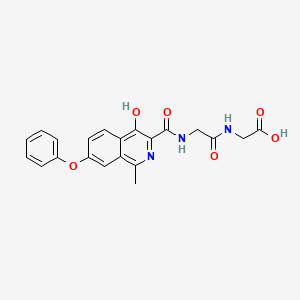
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
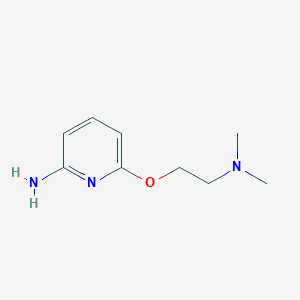
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
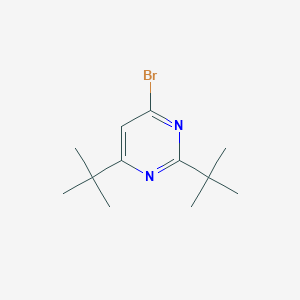

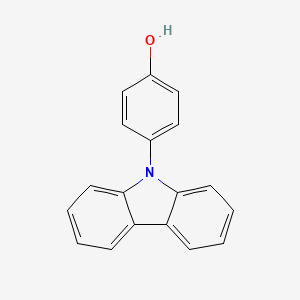
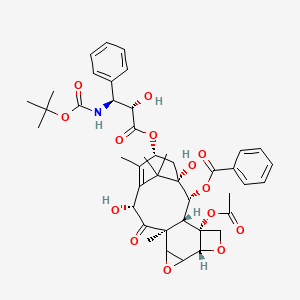
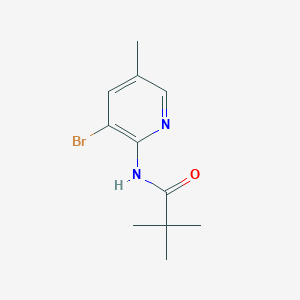
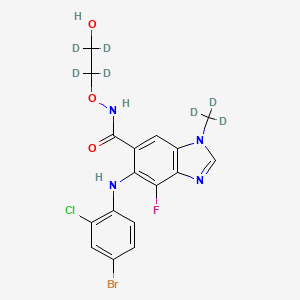
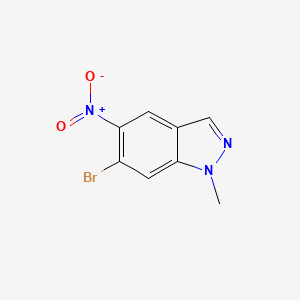
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
